ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
Description
Structural Characterization of Ethyl (1R,2R)-2-Aminocyclohexane-1-Carboxylate
Crystallographic Analysis of Cyclohexane Ring Conformations
This compound adopts a chair conformation in its solid-state structure, as observed in analogous cyclohexane derivatives. The cyclohexane ring minimizes steric strain by arranging substituents in equatorial positions, with the ethyl ester group at C1 and the amino group at C2 both occupying equatorial positions to reduce 1,3-diaxial interactions. X-ray crystallographic studies of related compounds, such as the trans-configured cyclohexane-β-amino acid derivatives, reveal similar chair conformations stabilized by intramolecular hydrogen bonding between the amide proton and carbonyl oxygen.
The chair conformation is critical for the compound’s stability, as axial substituents would introduce steric clashes between the ethyl ester and amino groups. Computational studies on cyclohexylamine derivatives confirm that equatorial positioning of bulky groups like ethyl and amino moieties lowers strain energy, with axial arrangements being energetically unfavorable.
Stereochemical Configuration at C1 and C2 Positions
The (1R,2R) configuration is confirmed by stereospecific synthesis and chiral resolution methods. The ethyl ester group at C1 and the amino group at C2 are trans to each other, as indicated by the trans descriptor in the compound’s name.
| Position | Configuration | Substituent Orientation | Key Interactions |
|---|---|---|---|
| C1 | R | Equatorial ethyl ester | Hydrogen bonding with C2 amine |
| C2 | R | Equatorial amino group | Intramolecular H-bond with C1 carbonyl |
The stereochemistry is enforced during synthesis, often via catalytic hydrogenation or enantioselective crystallization. For example, the use of ruthenium catalysts in hydrogenation reactions favors the trans configuration due to steric and electronic control during the reduction step.
Comparative Analysis of Cis vs Trans Isomer Stability
The trans isomer of ethyl 2-aminocyclohexane-1-carboxylate is thermodynamically more stable than its cis counterpart, a trend consistent with cyclohexane derivatives in general.
Key Stability Factors
Steric Effects :
A-Values :
Hydrogen Bonding :
Physical Property Comparison
The trans isomer’s stability is further demonstrated by its superior gelation properties in racemic mixtures, where trans configurations dominate in supramolecular assemblies.
Properties
IUPAC Name |
ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245110 | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436-61-9 | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Cyclohexane-1,2-Diamine
The primary amino group of (1R,2R)-cyclohexane-1,2-diamine undergoes regioselective esterification with ethyl chloroformate in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) acts as a base to scavenge HCl, yielding ethyl (1R,2R)-2-amino-1-carbamoylcyclohexane as an intermediate.
Reaction Conditions
-
Temperature: 0–5°C (prevents di-esterification)
-
Solvent: Anhydrous DCM
-
Yield: 78–82%
Amino Group Protection and Deprotection
The secondary amine is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), followed by acidic hydrolysis (HCl/dioxane) to regenerate the free amine after esterification.
Optimization Insight
Chiral Resolution and Purification
Enantiomeric excess (ee) is achieved via chiral high-performance liquid chromatography (HPLC) using a Daicel CHIRALCEL OD-RH column. Elution with methanol/aqueous H₃PO₄ (1:1 v/v) resolves (1R,2R)- and (1S,2S)-enantiomers with retention times of 24.0 and 29.8 minutes, respectively.
Industrial-Scale Production Methods
Continuous-Flow Synthesis
A continuous-flow system combining reductive amination and esterification steps reduces batch variability. Key parameters:
Advantages
Crystallization-Induced Asymmetric Transformation
Racemic mixtures are dynamically resolved using chiral carboxylic acids (e.g., L-tartaric acid) in ethanol/water. The (1R,2R)-enantiomer preferentially crystallizes, achieving >99% ee after three recrystallizations.
Quality Control and Analytical Techniques
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric purity | Chiral HPLC (Daicel OD-RH) | ≥99% ee |
| Chemical purity | ¹H NMR (400 MHz, CDCl₃) | <0.5% impurities |
| Melting point | DSC | 128–135°C |
| Residual solvents | GC-FID | <500 ppm |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Reductive amination | 78 | 99.5 | 120 | Moderate |
| Chiral pool synthesis | 65 | 99.8 | 180 | Low |
| Continuous-flow | 85 | 98.9 | 90 | High |
Key Observations
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Chiral Building Block: Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is widely used as a chiral building block in organic synthesis. Its chirality allows for the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals.
- Reactions: It undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the amino group can be oxidized to form imines or oximes, while the ester can be reduced to yield alcohols.
2. Biology:
- Neurotransmitter Modulation: Research indicates that this compound may have potential as a neurotransmitter modulator, influencing pathways related to neurological disorders. Its structural similarity to natural amino acids enhances its interaction with biological receptors.
- Enzyme Inhibition: Studies have explored its role in enzyme inhibition, suggesting applications in biochemical assays and drug design.
3. Medicine:
- Therapeutic Potential: this compound is being investigated for its therapeutic applications. It serves as a precursor in the development of drugs targeting various conditions, including neurological disorders .
- Gelling Agents: Recent studies have highlighted its potential as a gelling agent in formulations, surpassing the gelation abilities of its enantiomers in certain contexts .
Case Studies
Case Study 1: Neurotransmitter Modulation
A study focused on the compound's role as a modulator of neurotransmitter systems demonstrated its ability to influence synaptic transmission. The research utilized various biological assays to assess binding affinities and functional outcomes related to neurotransmitter receptors.
Case Study 2: Gelling Agent Development
In another investigation, this compound was evaluated for its gelling properties in organic solvents. The results indicated that specific formulations using this compound exhibited superior gelation capabilities compared to traditional gelling agents, suggesting its utility in pharmaceutical and cosmetic applications .
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Variation in Ring Size
Altering the carbocyclic ring size significantly impacts physical and optical properties. For example:
Key Findings :
Stereochemical Variations
Diastereomers and enantiomers display distinct physicochemical profiles:
Key Findings :
Ester Group Modifications
Switching the ester group alters solubility and reactivity:
Key Findings :
Unsaturated vs. Saturated Analogs
Introduction of a double bond modifies electronic properties:
| Compound Name | Structure Feature | Molecular Formula | CAS Number | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-1-cyclohexene-1-carboxylate | Unsaturated | C₉H₁₃NO₂ | 312929 (PubChem) |
Key Findings :
Substituent Variations
Functional groups on the ring influence bioactivity:
| Compound Name | Substituent | Molecular Formula | CAS Number | Reference |
|---|---|---|---|---|
| Ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate | Benzyloxycarbonyl | C₁₈H₂₁NO₅ | 1175789-30-6 |
Key Findings :
- Bulky substituents (e.g., benzyloxycarbonyl) enhance steric shielding, protecting amino groups during peptide coupling .
Biological Activity
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclohexane ring with an amino group and a carboxylate ester, allows it to participate in various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Chirality : The (1R,2R) configuration is crucial for its biological activity, influencing how the compound interacts with biological receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chirality allows it to fit into active sites or binding pockets with high specificity, which influences various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting arginase activity, which is significant in various metabolic disorders.
- Neurotransmitter Modulation : Research indicates that the compound may modulate neurotransmitter systems, potentially offering avenues for treating neurological disorders.
Biological Activities
This compound exhibits several notable biological activities:
- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, it has been tested against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa), showing varying degrees of cytotoxicity .
- Gelling Agent : The compound has been explored as a gelling agent in organic solvents. Its ability to form stable gels in various solvents makes it a candidate for applications in drug delivery systems and material science .
1. Enzyme Inhibition Study
A study focused on the inhibition of arginase by this compound revealed that the compound could significantly reduce enzyme activity at micromolar concentrations. This inhibition is crucial for conditions where arginase plays a role in metabolic dysregulation.
2. Antiproliferative Activity
In vitro tests on cancer cell lines showed that this compound exhibited IC values ranging from 10 μM to 50 μM across different cell types. The structure-activity relationship (SAR) analysis indicated that modifications to the side chains could enhance potency against specific targets .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Biological Activity | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | Antiproliferative | 10 - 50 | Enzyme inhibition |
| Racemic Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate | Arginase inhibition | 15 - 60 | Competitive inhibition |
| (1S,2R)-Ethyl 2-(phenethylamino)cyclohexanecarboxylate | Neurotransmitter modulation | 20 - 70 | Receptor binding |
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate be optimized for high enantiomeric purity?
- Methodology : Use chiral auxiliaries or catalysts (e.g., Rhodium complexes with phosphine ligands) to control stereoselectivity during the cyclohexane ring formation. Monitor reaction conditions (e.g., low temperature for kinetic control) and employ purification techniques like chiral HPLC or recrystallization to isolate the desired (1R,2R) diastereomer. Confirmation via polarimetry and circular dichroism (CD) spectroscopy is recommended .
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?
- Methodology :
- NMR : Use 2D NOESY to detect spatial proximity between the amine proton and adjacent cyclohexane protons, confirming the cis configuration.
- X-ray crystallography : Resolve the crystal structure to unambiguously assign the (1R,2R) configuration.
- Chiral HPLC : Compare retention times with known enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Advanced Research Questions
Q. How do computational methods like molecular docking and DFT predict the biological activity of this compound?
- Methodology :
- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding to target receptors (e.g., serotonin receptors). Prioritize binding poses with strong hydrogen bonds between the amine group and receptor residues (e.g., Asp155 in 5-HT₃).
- DFT calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., electrostatic potential maps) that influence interactions. Validate results with in vitro binding assays .
Q. What conformational states dominate in this compound, and how do they affect receptor binding?
- Methodology : Perform NMR relaxation experiments to study ring puckering dynamics in solution. Combine with molecular dynamics (MD) simulations (AMBER force field) to identify low-energy conformers. For example, a chair conformation with axial ester and equatorial amine groups may enhance hydrophobic interactions in lipid-rich environments .
Q. How can discrepancies between computational predictions and experimental binding data for this compound be resolved?
- Methodology :
- Parameter refinement : Adjust force field parameters (e.g., partial charges) in MD simulations to better match experimental NMR or crystallographic data.
- Mutagenesis studies : Modify key receptor residues (e.g., via alanine scanning) to test predicted binding interactions.
- Free energy calculations : Use MM-PBSA/GBSA methods to quantify binding affinity differences between enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
